REACTION_CXSMILES
|
OC1CCCCC1=O.[CH:9](S)([SH:11])[CH3:10].[C:13]1(C)[CH:18]=[CH:17][C:16]([S:19](O)(=O)=O)=[CH:15][CH:14]=1>>[S:19]1[C:16]2[CH2:17][CH2:18][CH2:13][CH2:14][C:15]=2[S:11][CH2:9][CH2:10]1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
OC1C(CCCC1)=O
|
Name
|
|
Quantity
|
8.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(S)S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
S1CCSC2=C1CCCC2
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 75.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |